molecular formula C7H11NO3 B13836864 2,5-Morpholinedione, 3-(1-methylethyl)-

2,5-Morpholinedione, 3-(1-methylethyl)-

Cat. No.: B13836864
M. Wt: 157.17 g/mol
InChI Key: UDAGOJYEKSFEOQ-UHFFFAOYSA-N
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Description

3-isopropylmorpholine-2,5-dione is a heterocyclic compound that belongs to the class of morpholine derivatives It is characterized by a morpholine ring with an isopropyl group attached to the third carbon and a dione functionality at the second and fifth positions

Preparation Methods

Synthetic Routes and Reaction Conditions

3-isopropylmorpholine-2,5-dione can be synthesized through the cyclization of O-(α-aminoacyl)-α-hydroxycarboxylic acids. This method involves the use of chloroacetyl chloride or 2-bromopropionyl bromide for N-acylation of glycine, alanine, or valine, followed by ring-closure of the resulting N-(2-halogenacyl)-amino acid sodium salts in the melt .

Industrial Production Methods

The industrial production of 3-isopropylmorpholine-2,5-dione typically involves the ring-opening polymerization of morpholine-2,5-dione derivatives using organic tin (Sn) catalysts or enzyme lipase . This method allows for the efficient production of the compound on a larger scale, making it suitable for various industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-isopropylmorpholine-2,5-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The isopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired product .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted morpholine-2,5-dione compounds. These products have diverse applications in different fields of research and industry .

Mechanism of Action

The mechanism of action of 3-isopropylmorpholine-2,5-dione involves its interaction with various molecular targets and pathways. The compound exerts its effects by modulating the activity of specific enzymes and receptors involved in cellular processes. For example, it can inhibit certain kinases involved in cytokinesis and cell cycle regulation, leading to potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-isopropylmorpholine-2,5-dione include:

Uniqueness

3-isopropylmorpholine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and reactivity. This uniqueness makes it valuable for specialized applications in polymer chemistry and biomedical research .

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

3-propan-2-ylmorpholine-2,5-dione

InChI

InChI=1S/C7H11NO3/c1-4(2)6-7(10)11-3-5(9)8-6/h4,6H,3H2,1-2H3,(H,8,9)

InChI Key

UDAGOJYEKSFEOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=O)OCC(=O)N1

Origin of Product

United States

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